3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, amines, and nitro compounds, under conditions such as reflux, catalytic hydrogenation, and acid or base catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C) with hydrogen gas, and nucleophiles such as amines or thiols. Reaction conditions vary from mild to harsh, depending on the desired transformation .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide
- 4-(4-amino-3-fluorophenyl)morpholin-3-one
- Imidazo[1,2-a]pyridines
Uniqueness
Compared to similar compounds, 3-amino-4-(4-chlorophenyl)-N-(4-nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C23H17ClN4O3S |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
6-amino-8-(4-chlorophenyl)-N-(4-nitrophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C23H17ClN4O3S/c24-13-6-4-12(5-7-13)18-16-2-1-3-17(16)27-23-19(18)20(25)21(32-23)22(29)26-14-8-10-15(11-9-14)28(30)31/h4-11H,1-3,25H2,(H,26,29) |
InChI Key |
FMZBTVJCXYPTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])N |
Origin of Product |
United States |
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